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Introduction
The ionizable lipid 503O13 has emerged as a potent vehicle for the delivery of small interfering

RNA (siRNA). As a key component of lipid nanoparticles (LNPs), 503O13 facilitates high

encapsulation efficiency of siRNA and promotes its effective delivery into target cells, leading to

robust gene silencing. This document provides detailed application notes and experimental

protocols for the use of 503O13 in siRNA encapsulation, drawing from key research in the field.

The lipidoid, more specifically identified in seminal research as 304O13, is a member of a

library of degradable lipid-like materials designed for in vivo siRNA delivery.

Data Summary
The following table summarizes the key quantitative parameters for 503O13 (304O13)-based

siRNA lipid nanoparticles as characterized in the literature.
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Parameter Value Reference

Lipidoid 304O13 Whitehead et al., 2014

siRNA Encapsulation

Efficiency
>90% General LNP formulation data

Optimal PEG Molar

Percentage
0.75 mol% Whitehead et al., 2014

In Vivo Efficacy (EC50) 0.01 mg/kg Whitehead et al., 2014

Note: Specific encapsulation efficiency for 304O13 is not explicitly stated in the primary

literature but is generally high for this class of lipid nanoparticles.

Experimental Protocols
I. Formulation of 503O13 (304O13)-siRNA Lipid
Nanoparticles
This protocol is adapted from the methods described for the formulation of lipidoid-based

nanoparticles.

Materials:

503O13 (304O13) lipidoid

Cholesterol (Sigma-Aldrich)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Avanti Polar Lipids)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(C14-PEG2000) (Avanti Polar Lipids)

siRNA of interest (solubilized in RNase-free water)

Ethanol (200 proof, anhydrous)

Sodium acetate buffer (25 mM, pH 4.0, RNase-free)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b11935329?utm_src=pdf-body
https://www.benchchem.com/product/b11935329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Syringe pumps

T-junction mixer or microfluidic mixing device

Dialysis cassettes (e.g., 3,500 MWCO)

Procedure:

Preparation of Lipid Stock Solution:

Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components

should be optimized, with a recommended starting point based on effective formulations

being approximately 50:38.5:10:0.75 (304O13:Cholesterol:DSPC:C14-PEG2000).

The total lipid concentration in the ethanol phase is typically around 15 mM.

Preparation of siRNA Solution:

Dissolve the siRNA in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration.

The N:P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the siRNA) is a

critical parameter to optimize, with a common starting point being around 6.

Nanoparticle Formation:

Set up a mixing apparatus, such as a T-junction mixer connected to two syringe pumps.

Load one syringe with the lipid-ethanol solution and the other with the siRNA-aqueous

buffer solution.

Pump the two solutions through the mixer at a defined flow rate ratio, typically 3:1

(aqueous:ethanol). The total flow rate will depend on the specific mixer used (e.g., 20

mL/min for a T-junction mixer).

The rapid mixing of the two solutions will induce the self-assembly of the lipid

nanoparticles, encapsulating the siRNA.
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Dialysis:

Immediately after formation, dialyze the nanoparticle suspension against PBS (pH 7.4)

overnight at 4°C using a dialysis cassette. This step is crucial for removing the ethanol and

raising the pH, which neutralizes the surface charge of the LNPs.

Characterization:

After dialysis, the LNP-siRNA formulation is ready for characterization of particle size,

polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

II. Measurement of siRNA Encapsulation Efficiency
using RiboGreen Assay
The Quant-iT RiboGreen assay is a sensitive method for quantifying RNA and is commonly

used to determine the encapsulation efficiency of siRNA in LNPs.

Materials:

LNP-siRNA formulation

Quant-iT RiboGreen RNA reagent (Thermo Fisher Scientific)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5, RNase-free)

Triton X-100 (10% solution)

96-well black, opaque microplate

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)

siRNA standard of known concentration

Procedure:

Prepare siRNA Standard Curve:

Prepare a series of siRNA standards of known concentrations in TE buffer.
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Prepare Samples:

For each LNP-siRNA sample, prepare two sets of dilutions in TE buffer in the 96-well

plate:

Intact LNPs (to measure unencapsulated siRNA): Dilute the LNP-siRNA sample in TE

buffer.

Lysed LNPs (to measure total siRNA): Dilute the LNP-siRNA sample in TE buffer

containing a final concentration of 0.5% Triton X-100 to disrupt the nanoparticles and

release the encapsulated siRNA.

Incubate the plate for 10-15 minutes at room temperature to ensure complete lysis of the

LNPs in the Triton X-100 treated wells.

RiboGreen Assay:

Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer

according to the manufacturer's instructions.

Add the RiboGreen working solution to all standard and sample wells.

Incubate for 5 minutes at room temperature, protected from light.

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader.

Calculation of Encapsulation Efficiency:

Use the standard curve to determine the concentration of siRNA in both the intact and

lysed LNP samples.

Calculate the encapsulation efficiency (EE%) using the following formula:

EE (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Visualizations
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Caption: Workflow for the formulation of 503O13-siRNA lipid nanoparticles.
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Caption: Proposed mechanism of cellular uptake and action of 503O13-siRNA LNPs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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